molecular formula C17H20ClN3O5S B12191941 (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12191941
M. Wt: 413.9 g/mol
InChI Key: MOMNSBNRPGHCNJ-UHFFFAOYSA-N
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Description

(4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolone core, a chlorinated aromatic ring, and a sulfone group, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-chloro-2,4-dimethoxyaniline and a suitable pyrazolone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with enzymes and proteins, making it a candidate for biochemical studies.

Medicine

In medicine, the compound’s unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one shares similarities with other pyrazolone derivatives, such as antipyrine and aminopyrine.
  • Chlorinated aromatic compounds: Compounds like chloramphenicol and chlorpromazine also feature chlorinated aromatic rings.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20ClN3O5S

Molecular Weight

413.9 g/mol

IUPAC Name

4-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H20ClN3O5S/c1-10-12(17(22)21(20-10)11-4-5-27(23,24)9-11)8-19-14-6-13(18)15(25-2)7-16(14)26-3/h6-8,11,20H,4-5,9H2,1-3H3

InChI Key

MOMNSBNRPGHCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

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